7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazoloquinazoline core, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazoloquinazoline core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: This step involves the reaction of the triazoloquinazoline intermediate with 3,4-dimethylbenzenesulfonyl chloride under suitable conditions.
Attachment of the trimethoxyphenyl group: This is typically done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, acids, or bases can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may find use in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazoloquinazoline core is known to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine
- 4-[7-chloro-3-(3,4-dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]morpholine
Uniqueness
The uniqueness of 7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of functional groups and the triazoloquinazoline core
Properties
IUPAC Name |
7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-(3,4,5-trimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O5S/c1-14-6-8-18(10-15(14)2)38(33,34)26-25-29-24(19-11-16(27)7-9-20(19)32(25)31-30-26)28-17-12-21(35-3)23(37-5)22(13-17)36-4/h6-13H,1-5H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIYTCYDVMVIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC(=C(C(=C5)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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